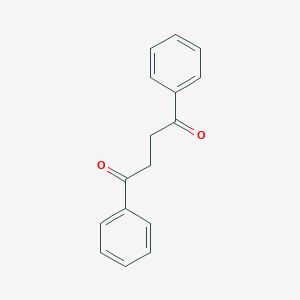

1,2-Dibenzoylethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402168. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-diphenylbutane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWWFLDIIGGSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197811 | |

| Record name | 1,4-Butanedione, 1,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-71-6 | |

| Record name | 1,4-Diphenyl-1,4-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butanedione, 1,4-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 495-71-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Butanedione, 1,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,2-Dibenzoylethane

This technical guide provides a comprehensive overview of the physical properties of 1,2-Dibenzoylethane (CAS 495-71-6), also known by its IUPAC name, 1,4-diphenylbutane-1,4-dione.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the physical characteristics of this compound.

Core Physical Properties

This compound is a dicarbonyl compound that presents as a solid at room temperature.[1][4] Its appearance is generally described as a white to off-white crystalline powder, though it can also appear as colorless or have a pale yellow to orange hue.[1][4][5][6]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄O₂ | [1][2][3][4] |

| Molecular Weight | 238.28 g/mol | [2][3][4] |

| Melting Point | 142-151 °C | [1][2][3][4][5] |

| Boiling Point | 260 °C at 15 mmHg | [2][3][4] |

| Density (Predicted) | 1.116 ± 0.06 g/cm³ | [4] |

| Appearance | White to off-white crystalline powder | [1][4][5] |

| Water Solubility | Insoluble | [2][3][4] |

| Solvent Solubility | Soluble in acetone; Slightly soluble in dichloromethane, DMSO, chloroform, and methanol. | [2][3][4] |

| CAS Number | 495-71-6 | [1][2][3][4] |

| IUPAC Name | 1,4-diphenylbutane-1,4-dione | [1][2][3] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

The melting point of this compound can be determined using the capillary method with a melting point apparatus.[7][8][9]

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[7]

-

Thermometer

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound powder is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder until a small amount of the sample (1-2 mm in height) is packed into the sealed end.[8][9]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature measurement.[7][8]

-

Heating: The sample is heated rapidly at first to determine an approximate melting range. The apparatus is then allowed to cool.[7]

-

Measurement: A fresh sample is prepared and heated again, this time at a slower rate (approximately 2 °C per minute) as the temperature approaches the previously determined approximate melting point.[7]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.[7][10] For a pure compound, this range should be narrow.[7]

The solubility of this compound in various solvents is determined through direct observation.[11][12]

Objective: To qualitatively assess the solubility of this compound in water and organic solvents.

Materials:

-

This compound sample

-

Test tubes and rack

-

Spatula

-

Graduated cylinder or pipettes

-

Solvents: Water, Acetone, Dichloromethane, DMSO, Chloroform, Methanol

Procedure:

-

Sample Preparation: A small, measured amount (e.g., 25 mg) of this compound is placed into a series of clean, dry test tubes.[12]

-

Solvent Addition: A measured volume (e.g., 1 mL) of a selected solvent is added to one of the test tubes.[11][12]

-

Mixing: The test tube is agitated vigorously for a set period (e.g., 60 seconds) to facilitate dissolution.[11]

-

Observation: The mixture is allowed to stand, and the solubility is observed. The compound is classified as:

-

Repeat: Steps 2-4 are repeated for each of the selected solvents.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a solid organic compound such as this compound.

References

- 1. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | 495-71-6 [chemicalbook.com]

- 5. biofuranchem.com [biofuranchem.com]

- 6. This compound, CAS 495-71-6 | eBay [ebay.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. chem.ws [chem.ws]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Synthesis of 1,2-Dibenzoylethane via Dehalogenation of Phenacyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-dibenzoylethane, a valuable diketone intermediate, through the dehalogenation of phenacyl bromide. This document details the underlying chemical principles, presents various synthetic methodologies, and offers a specific experimental protocol for its preparation.

Introduction

This compound, also known as 1,4-diphenyl-1,4-butanedione, is a key building block in organic synthesis, serving as a precursor for various heterocyclic compounds and other complex organic molecules. Its synthesis from phenacyl bromide via reductive dehalogenation is a classical and effective transformation. This process involves the coupling of two phenacyl bromide molecules with the concurrent removal of the bromine atoms, typically facilitated by reducing agents or electrochemical methods.

Synthetic Pathways and Methodologies

The synthesis of this compound from phenacyl bromide can be achieved through several reductive dehalogenation strategies. The primary methodologies include the use of metallic reducing agents, electrochemical reduction, and photochemical methods.

Reductive Coupling with Metallic Reagents

Various metals and metal salts are effective in promoting the reductive dimerization of α-halo ketones. Common reagents for this transformation include:

-

Zinc Dust in Acetic Acid: This classical method involves the use of activated zinc metal to effect the reduction. The reaction proceeds via the formation of an organozinc intermediate which then couples with another molecule of phenacyl bromide.

-

Sodium Iodide in Acetone (Finkelstein Reaction followed by Reduction): While the Finkelstein reaction itself is a halogen exchange, under certain conditions, the in situ generated phenacyl iodide can undergo reductive coupling. The driving force for the initial reaction is the precipitation of sodium bromide in acetone.[1]

-

Iron-Mediated Coupling: Iron, being an inexpensive and abundant metal, can be used to catalyze the reductive coupling of α-halo ketones.[2][3][4]

-

Samarium(II) Iodide: This powerful single-electron transfer reagent is known to mediate a variety of coupling reactions, including the dimerization of α-halo ketones.

Electrochemical Reductive Dimerization

Electrochemical methods offer a green and reagent-efficient alternative for the synthesis of this compound. In this approach, an electric current is used to reduce the phenacyl bromide at the cathode of an electrochemical cell, leading to the formation of a radical anion intermediate which then dimerizes.[5]

Photochemical Synthesis

Photochemical methods can also be employed to generate the phenacyl radical from phenacyl bromide, which can then dimerize to form this compound. This approach often requires a photosensitizer and a suitable light source.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from phenacyl bromide using zinc dust in acetic acid.

Synthesis of this compound using Zinc and Acetic Acid

Reaction Scheme:

Materials and Equipment:

-

Phenacyl bromide (C₈H₇BrO)

-

Zinc dust (<10 µm, activated)

-

Glacial acetic acid (CH₃COOH)

-

Methanol (B129727) (CH₃OH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, a solution of phenacyl bromide (10.0 g, 50.2 mmol) in 100 mL of glacial acetic acid is prepared.

-

To this solution, activated zinc dust (6.5 g, 100 mmol) is added in one portion.

-

The reaction mixture is stirred vigorously and heated to reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and filtered through a pad of celite to remove excess zinc dust and other insoluble materials.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the acetic acid.

-

The resulting residue is dissolved in 150 mL of dichloromethane and washed successively with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by recrystallization from methanol to afford a white crystalline solid.

Data Presentation:

| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) | Melting Point (°C) |

| Phenacyl Bromide | 199.05 | 10.0 g | 50.2 mmol | - | - |

| Zinc Dust | 65.38 | 6.5 g | 100 mmol | - | - |

| This compound | 238.28 | - | - | Typically 70-80% | 145-147 |

Characterization of this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, J = 7.6 Hz, 4H, Ar-H), 7.58 (t, J = 7.4 Hz, 2H, Ar-H), 7.47 (t, J = 7.6 Hz, 4H, Ar-H), 3.35 (s, 4H, -CH₂-CH₂-).

-

¹³C NMR (CDCl₃, 100 MHz): δ 199.1, 136.9, 133.2, 128.7, 128.1, 32.7.

-

IR (KBr, cm⁻¹): 3060, 2925, 1680 (C=O), 1595, 1580, 1450, 1210, 750, 690.

Mandatory Visualizations

Signaling Pathway of Reductive Dimerization

Caption: General pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from phenacyl bromide via reductive dehalogenation is a versatile and well-established transformation in organic chemistry. This guide has provided an overview of the key synthetic methodologies and a detailed experimental protocol for a common and effective procedure. The provided information and visualizations are intended to be a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Careful execution of the described protocol should lead to the successful synthesis and purification of this important diketone intermediate.

References

- 1. Collection - Iron-Catalyzed Reductive Cross-Coupling of Heterocyclic Bromides - ACS Catalysis - Figshare [figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Iron-mediated inter- and intramolecular reductive cross-coupling of unactivated alkyl chlorides with aryl bromides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 1,2-Dibenzoylethane (1,4-Diphenylbutane-1,4-dione)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, synthesis, and key reactions of 1,2-Dibenzoylethane. It is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Structure and IUPAC Name

This compound is a diketone with the chemical formula C₁₆H₁₄O₂. Its structure consists of a four-carbon butane (B89635) chain with phenyl-substituted carbonyl groups at positions 1 and 4.

Chemical Structure:

(Where Ph represents a phenyl group, C₆H₅)

The correct IUPAC name for this compound is 1,4-diphenylbutane-1,4-dione [1]. It is also commonly known by other names such as succinophenone, biphenacyl, and this compound[1].

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of 1,4-diphenylbutane-1,4-dione is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₂ |

| Molecular Weight | 238.28 g/mol [1] |

| CAS Number | 495-71-6 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 144-148 °C |

| Boiling Point | 401.5 °C at 760 mmHg |

| Solubility | Soluble in acetone, chloroform, and hot ethanol (B145695); Insoluble in water. |

| ¹H NMR (CDCl₃) | δ 3.35 (s, 4H, CH₂), 7.45-7.60 (m, 6H, Ar-H), 7.95-8.05 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ 32.5 (CH₂), 128.3, 128.6, 133.1, 136.9 (Ar-C), 198.8 (C=O) |

| Mass Spectrum (EI) | m/z 238 (M⁺), 105 (C₆H₅CO⁺, base peak)[2] |

| IR (KBr, cm⁻¹) | ~1680 (C=O stretching), ~3060 (aromatic C-H stretching) |

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of 1,4-diphenylbutane-1,4-dione are provided below.

Synthesis of 1,4-Diphenylbutane-1,4-dione via Friedel-Crafts Acylation

A common and effective method for the synthesis of 1,4-diphenylbutane-1,4-dione is the Friedel-Crafts acylation of benzene (B151609) with succinyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous benzene (excess, serving as both reactant and solvent).

-

Addition of Acyl Chloride: Cool the suspension in an ice bath. Slowly add a solution of succinyl chloride (1 equivalent) in anhydrous benzene dropwise from the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours, or until the evolution of HCl gas ceases.

-

Workup: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield white crystals of 1,4-diphenylbutane-1,4-dione.

Reaction with Hydrazine (B178648): Synthesis of 3,6-Diphenylpyridazine

1,4-Diketones like 1,4-diphenylbutane-1,4-dione readily undergo condensation reactions with hydrazine to form six-membered heterocyclic compounds. The reaction with hydrazine hydrate (B1144303) yields 3,6-diphenyl-1,4-dihydropyridazine, which is then oxidized to the aromatic 3,6-diphenylpyridazine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-diphenylbutane-1,4-dione (1 equivalent) in ethanol.

-

Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Oxidation (if necessary): If the intermediate 1,4-dihydropyridazine is isolated, it can be oxidized to the corresponding pyridazine (B1198779) by bubbling air through the reaction mixture in the presence of a base, or by using a mild oxidizing agent.

-

Workup: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

-

Purification: Collect the solid product by filtration and wash with cold ethanol. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford 3,6-diphenylpyridazine.

Diagrams of Chemical Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis of 1,4-diphenylbutane-1,4-dione and its subsequent reaction with hydrazine.

Application in Drug Development and Research

This compound has been investigated for its potential biological activities. For instance, it has been reported to be effective in inhibiting the formation of mammary DMBA-DNA adducts. This suggests a potential role as a chemopreventive agent. The mechanism of this inhibition is thought to be associated with the induction of phase II detoxifying enzymes such as glutathione (B108866) S-transferase.

Below is a conceptual workflow for investigating the inhibitory effect of this compound on DMBA-DNA adduct formation in an in vitro setting.

References

Spectroscopic data of 1,2-Dibenzoylethane (1H NMR, 13C NMR, IR, MS).

This guide provides a comprehensive overview of the key spectroscopic data for 1,2-Dibenzoylethane (also known as 1,4-diphenyl-1,4-butanedione), a diketone of interest in various chemical research domains. The following sections present in-depth data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Multiplet | 4H | Aromatic Protons (ortho to C=O) |

| ~7.50 | Multiplet | 6H | Aromatic Protons (meta, para to C=O) |

| 3.30 | Singlet | 4H | Ethane Protons (-CH₂-CH₂-) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~198.0 | Carbonyl Carbon (C=O) |

| ~136.8 | Aromatic Carbon (quaternary, attached to C=O) |

| ~133.0 | Aromatic Carbon (para) |

| ~128.6 | Aromatic Carbon (ortho or meta) |

| ~128.0 | Aromatic Carbon (ortho or meta) |

| ~32.5 | Ethane Carbon (-CH₂-) |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak-Medium | Aromatic C-H Stretch |

| ~2930 | Weak | Aliphatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (Aryl Ketone)[1] |

| ~1595, 1450 | Medium-Strong | Aromatic C=C Bending |

| ~1220 | Medium | C-C Stretch |

| ~750, 690 | Strong | Aromatic C-H Bending (Out-of-plane) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 238 | ~25 | [M]⁺ (Molecular Ion)[2][3] |

| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl Cation) |

| 77 | ~40 | [C₆H₅]⁺ (Phenyl Cation) |

| 51 | ~15 | [C₄H₃]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a field strength of 300-500 MHz for protons.[4]

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). A small amount of Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key acquisition parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and a pulse width corresponding to a 30-90 degree flip angle.

¹³C NMR Acquisition: The carbon spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used.[5] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, the KBr pellet method can be used, where a small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent disk.[6]

Data Acquisition: The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first collected and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS).

Sample Introduction and Ionization: For GC-MS analysis, the sample is first dissolved in a volatile solvent and injected into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion. The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.

Visualized Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis.

Caption: General workflow for spectroscopic analysis.

Caption: NMR spectroscopy workflow.

References

An In-depth Technical Guide on the Solubility of 1,2-Dibenzoylethane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-dibenzoylethane (also known as 1,4-diphenyl-1,4-butanedione) in various common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for determining solubility.

Introduction

This compound is a diketone that serves as a building block in organic synthesis. Understanding its solubility is crucial for its application in reaction chemistry, purification processes such as recrystallization, and in the formulation of chemical products. The solubility of a compound is dependent on the physical and chemical properties of both the solute (this compound) and the solvent, with the general principle of "like dissolves like" being a key predictive tool.

Quantitative and Qualitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, qualitative solubility information has been compiled from various sources and is summarized in the table below.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Solvent Type | Solubility | Citation |

| Acetone (B3395972) | C₃H₆O | Polar Aprotic | Soluble | [1] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Slightly Soluble | [1] |

| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Slightly Soluble | [1] |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble | [1] |

| Water | H₂O | Polar Protic | Insoluble | [1] |

Note: "Slightly soluble" indicates that the compound does not dissolve completely at standard room temperature and pressure.

For related compounds, some solubility information is available which can provide insights. For instance, the similar compound 1,2-diphenylethane (B90400) is reported to be soluble in ether, chloroform, carbon disulfide, and hot ethanol[2].

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid organic compound like this compound.

1. Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

-

Materials:

-

This compound

-

A selection of organic solvents (e.g., acetone, ethanol, toluene, ethyl acetate, hexane)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer (optional)

-

-

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the selected solvent to the test tube in small portions.

-

After each addition, shake the test tube vigorously for 30-60 seconds. A vortex mixer can be used for more efficient mixing.

-

Observe the mixture. If the solid completely dissolves, it is considered soluble. If some or all of the solid remains, it is sparingly soluble or insoluble.

-

If the compound appears to be soluble, one can continue to add small, pre-weighed amounts of the solid until saturation is reached to get a semi-quantitative measure.

-

Record the observations for each solvent.

-

2. Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[3]

-

Materials:

-

This compound

-

Chosen organic solvent

-

Scintillation vials or flasks with airtight seals

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

-

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vial at a high speed.

-

Sample Collection: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Quantification: Determine the concentration of this compound in the filtered solution using a suitable analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.[4]

-

Data Reporting: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

An In-depth Technical Guide to the Reaction Mechanism of 1,2-Dibenzoylethane with Hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism between 1,2-dibenzoylethane, a 1,4-dicarbonyl compound, and nucleophiles, with a specific focus on hydrazine (B178648). This reaction is a classic example of heterocycle synthesis, proceeding through a cyclocondensation mechanism to form a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the stable aromatic pyridazine (B1198779). This document outlines the step-by-step mechanism, provides generalized experimental protocols, and includes a visual representation of the reaction pathway to facilitate a deeper understanding for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The reaction of dicarbonyl compounds with hydrazine and its derivatives is a cornerstone of heterocyclic chemistry, providing a versatile route to a wide array of nitrogen-containing ring systems. The Paal-Knorr synthesis and related cyclocondensation reactions are fundamental methodologies for the construction of five- and six-membered heterocycles. Specifically, the reaction of 1,4-dicarbonyl compounds with hydrazine offers an efficient pathway to pyridazine derivatives. Pyridazines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including but not limited to, antihypertensive, analgesic, anti-inflammatory, and anticancer properties.

This guide focuses on the reaction of this compound with hydrazine, which yields 3,6-diphenylpyridazine (B189494), a key scaffold for the development of novel therapeutic agents. Understanding the underlying reaction mechanism is crucial for optimizing reaction conditions, predicting outcomes with substituted analogs, and designing new synthetic routes.

The Core Reaction Mechanism

The reaction of this compound with hydrazine proceeds in two primary stages:

-

Cyclocondensation: The initial reaction involves the nucleophilic attack of hydrazine on the carbonyl carbons of this compound, leading to the formation of a cyclic dihydropyridazine intermediate.

-

Oxidation: The dihydropyridazine intermediate is then oxidized to the thermodynamically more stable aromatic 3,6-diphenylpyridazine.

Step-by-Step Mechanism of Cyclocondensation

The cyclocondensation can proceed through two plausible pathways, both of which are generally accepted to occur.

-

Pathway A: Monohydrazone Intermediate

-

Nucleophilic Attack: One of the nitrogen atoms of the hydrazine molecule acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of this compound. This is typically acid-catalyzed to activate the carbonyl group.

-

Proton Transfer: A proton transfer from the nitrogen to the oxygen atom occurs, forming a hemiaminal intermediate.

-

Dehydration: The hemiaminal undergoes dehydration to form a monohydrazone.

-

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the second carbonyl carbon.

-

Second Dehydration: The resulting cyclic intermediate undergoes another dehydration step to yield the 3,6-diphenyl-1,4-dihydropyridazine.

-

-

Pathway B: Dihydrazone Intermediate

-

Double Nucleophilic Attack: Both nitrogen atoms of hydrazine can, in principle, attack the two carbonyl carbons of this compound to form a dihydrazone. However, the intramolecular cyclization is generally favored after the formation of the first hydrazone linkage.

-

The formation of the dihydropyridazine is the key ring-forming step and is driven by the formation of a stable six-membered ring.

Oxidation to Pyridazine

The 3,6-diphenyl-1,4-dihydropyridazine is not typically isolated as the final product because it can be readily oxidized to the more stable aromatic pyridazine. This oxidation can occur via several methods:

-

Aerial Oxidation: In some cases, atmospheric oxygen can be sufficient to effect the oxidation, especially upon heating.

-

Chemical Oxidants: A variety of oxidizing agents can be employed to facilitate this transformation, such as bromine in acetic acid, or other mild oxidants. The choice of oxidant can influence the reaction yield and purity of the final product.

The driving force for this oxidation is the formation of a stable, aromatic pyridazine ring system.

Mandatory Visualization: Reaction Pathway

The following diagram illustrates the logical flow of the reaction mechanism from the starting materials to the final product.

Experimental Protocols

Synthesis of 3,6-Diphenylpyridazine

-

Materials:

-

This compound

-

Hydrazine hydrate (B1144303) (or hydrazine sulfate (B86663) with a base)

-

Ethanol (B145695) or acetic acid (as solvent)

-

Optional: Oxidizing agent (e.g., bromine in acetic acid, air)

-

-

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature. If using hydrazine sulfate, it should be pre-mixed with a suitable base (e.g., sodium acetate) in the solvent.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Oxidation (if necessary): If the dihydropyridazine intermediate is stable and does not oxidize spontaneously, an oxidizing agent can be added. For example, a solution of bromine in acetic acid can be added dropwise to the cooled reaction mixture until a persistent color is observed. Alternatively, bubbling air through the refluxing solution can facilitate oxidation.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified.

-

Purification: The crude 3,6-diphenylpyridazine can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethanol/water) to afford the pure product.

-

Data Presentation

Quantitative data for the synthesis of 3,6-diphenylpyridazine from this compound is not consistently reported in the literature. However, for analogous reactions, the following parameters are typically recorded.

| Parameter | Typical Value/Range | Notes |

| Yield | 60-90% | Highly dependent on reaction conditions and purification method. |

| Reaction Time | 2-24 hours | Monitored by TLC for completion. |

| Reaction Temperature | 80-120 °C (Reflux) | Dependent on the solvent used. |

| Melting Point of 3,6-Diphenylpyridazine | 222-225 °C | Literature values may vary slightly. |

Conclusion

The reaction of this compound with hydrazine is a robust and efficient method for the synthesis of 3,6-diphenylpyridazine. The mechanism proceeds through a well-understood cyclocondensation followed by an oxidation step. This technical guide provides a foundational understanding of this important transformation for professionals in the chemical and pharmaceutical sciences. The provided generalized experimental protocol and reaction pathway diagram serve as valuable tools for the practical application and further exploration of this chemistry in the development of novel, biologically active molecules. Further research to establish a standardized, high-yield protocol for this specific reaction would be a valuable contribution to the field.

An In-depth Technical Guide to the Photochemical Behavior and E/Z Photoisomerization of 1,2-Dibenzoylethane Analogs

For Researchers, Scientists, and Drug Development Professionals

The photochemical behavior of 1,2-dibenzoylethane and its analogs, a class of α,β-unsaturated ketones, is of significant interest due to their potential applications in photochemistry, materials science, and as photoswitchable elements in biologically active molecules. This technical guide provides a comprehensive overview of the core principles governing their E/Z photoisomerization, detailed experimental protocols for characterization, and a summary of available quantitative data.

Core Principles of Photochemical Behavior

The central feature of this compound analogs is the presence of a carbon-carbon double bond conjugated with two carbonyl groups. This structural motif allows for E/Z (trans/cis) isomerization upon absorption of light. The E-isomer, with the bulky benzoyl groups on opposite sides of the double bond, is generally the more thermodynamically stable form due to reduced steric hindrance.

Upon irradiation with ultraviolet (UV) or visible light, the π-system of the molecule absorbs a photon, leading to the excitation of an electron to a higher energy molecular orbital (π*). This excited state has a different potential energy surface compared to the ground state, facilitating rotation around the central C=C bond. Subsequent relaxation back to the ground state can then lead to the formation of either the E or Z isomer. The process continues until a photostationary state (PSS) is reached, which is a dynamic equilibrium where the rates of the forward (E → Z) and reverse (Z → E) photoisomerization reactions are equal.

A competing photochemical pathway for α,β-unsaturated ketones is the Norrish Type I reaction, which involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. This can lead to the formation of various photoproducts and a reduction in the quantum yield of photoisomerization.

Quantitative Data on Photochemical Properties

While extensive research has been conducted on analogous systems like stilbenes and azobenzenes, comprehensive quantitative data specifically for a series of this compound analogs remains less consolidated. However, studies on structurally related chalcones (1,3-diaryl-2-propen-1-ones) provide valuable insights into the photophysical properties of these α,β-unsaturated ketones.

Table 1: Photophysical Properties of Selected Chalcone Derivatives

| Compound | Solvent | λabs (nm) a | λem (nm) b | Stokes Shift (nm) c | Φfd |

| 3a | DMSO | 419 | 512 | 93 | - |

| 3b | DMSO | 428 | 542 | 114 | - |

| 3c | DMSO | 428 | 567 | 139 | - |

| 3d | DMSO | 425 | 557 | 132 | - |

| 3e | DMSO | 425 | 551 | 126 | - |

| 3f | DMSO | 426 | 542 | 116 | - |

| 7 | Chloroform | 402 | 513 | 111 | 0.39 |

| 8 | Chloroform | 462 | 552 | 90 | 0.34 |

| 9 | Chloroform | 420 | 552 | 132 | 0.29 |

| 10 | Chloroform | 444 | 552 | 108 | 0.39 |

Data for compounds 3a-f sourced from[1]. Data for compounds 7-10 sourced from[2]. a λabs = absorption maximum wavelength.[1] b λem = emission maximum wavelength.[1] c Stokes shifts (λem − λabs).[1] d Φf = fluorescence quantum yields.[2]

Experimental Protocols

Accurate characterization of the photochemical behavior of this compound analogs requires precise experimental methodologies. The following are detailed protocols for key experiments.

Synthesis of this compound Analogs (Chalcone Synthesis as an Example)

A common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves an aldol (B89426) condensation between an acetophenone (B1666503) and a benzaldehyde (B42025).[3]

Materials:

-

2'-hydroxyacetophenone or 2'-aminoacetophenone (B46740) (8.2 mmol)

-

Appropriate benzaldehyde derivative

-

Dry Tetrahydrofuran (THF, 20.0 mL)

-

Sodium hydride (NaH, 24.7 mmol) or another suitable base (e.g., NaOH)

-

Round-bottom flask

-

Stir bar

Procedure:

-

Add the acetophenone derivative, dry THF, and a stir bar to a round-bottom flask.

-

Slowly add NaH with gentle stirring. An ice bath can be used to control the exothermic reaction and the release of hydrogen gas.

-

Add the benzaldehyde derivative to the reaction mixture.

-

Stir the reaction at room temperature. The reaction time can vary from 3 to 20 hours depending on the specific reactants and solvent/base system.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product, typically by recrystallization or column chromatography.

Determination of Photoisomerization Quantum Yield (Φ)

The quantum yield of photoisomerization is a crucial parameter that quantifies the efficiency of the photoreaction. It is defined as the number of molecules that isomerize per photon absorbed. A widely used method for determining the absolute quantum yield is chemical actinometry.

Materials:

-

Potassium ferrioxalate (B100866) (K₃[Fe(C₂O₄)₃]·3H₂O) solution (actinometer)

-

1,10-phenanthroline (B135089) solution

-

Buffer solution

-

Solution of the this compound analog of known concentration

-

UV-Vis spectrophotometer

-

Monochromatic light source (e.g., lamp with a bandpass filter or a laser)

-

Quartz cuvettes

Procedure:

-

Actinometry (Photon Flux Determination):

-

Irradiate a known volume of the potassium ferrioxalate solution with the monochromatic light source for a precisely measured time.

-

After irradiation, take an aliquot of the solution and add the 1,10-phenanthroline solution to form a colored complex with the photogenerated Fe²⁺ ions.

-

Measure the absorbance of the colored complex at its absorption maximum (typically around 510 nm).

-

Calculate the number of Fe²⁺ ions formed, and from the known quantum yield of the actinometer at the irradiation wavelength, determine the photon flux of the light source.

-

-

Sample Irradiation and Analysis:

-

Irradiate a solution of the this compound analog with a known concentration under the identical conditions used for actinometry.

-

Monitor the change in the concentration of the E and Z isomers over time using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The two isomers will have distinct absorption spectra.

-

The initial rate of isomerization can be determined from the slope of a plot of concentration versus time.

-

-

Quantum Yield Calculation:

-

The photoisomerization quantum yield (Φ) is calculated using the following formula: Φ = (moles of isomer formed) / (moles of photons absorbed)

-

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to study the short-lived excited states and reaction intermediates involved in the photoisomerization process.

Experimental Setup:

-

Pump Laser: An ultrafast laser (e.g., femtosecond or picosecond Ti:sapphire laser) to generate the "pump" pulse that excites the sample.

-

Probe Laser: A second, weaker laser pulse, often a broadband "white-light" continuum, that acts as the "probe."

-

Optical Delay Line: A mechanism to precisely control the time delay between the pump and probe pulses.

-

Spectrometer/Detector: To measure the absorption spectrum of the probe light after it passes through the sample.

Procedure:

-

The intense pump pulse excites the sample, creating a population of molecules in the excited state.

-

The probe pulse, delayed by a specific time, passes through the excited sample.

-

The absorption of the probe pulse is measured. The difference in the absorption spectrum with and without the pump pulse (ΔA) provides the transient absorption spectrum.

-

By varying the delay time between the pump and probe pulses, the temporal evolution of the excited states and any intermediates can be monitored, providing kinetic information about the photoisomerization process.

Visualizations of Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: E/Z Photoisomerization Pathway.

Caption: Quantum Yield Determination Workflow.

Caption: Competing Norrish Type I Pathway.

Conclusion

The photochemical behavior of this compound analogs is governed by a dynamic interplay between E/Z photoisomerization and other competing photochemical and photophysical processes. While quantitative data for a broad range of these specific compounds is an area for further research, the methodologies and principles outlined in this guide provide a robust framework for their synthesis, characterization, and potential application. The structural similarity to well-studied chalcones offers a valuable predictive tool for understanding their properties. For researchers in drug development, the ability to control molecular geometry with light opens up exciting possibilities for the design of photoswitchable therapeutic agents.

References

A Keystone in Heterocyclic Chemistry: The Historical and Synthetic Importance of 1,2-Dibenzoylethane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibenzoylethane, also known as 1,4-diphenyl-1,4-butanedione, is a 1,4-dicarbonyl compound that has played a significant, though often understated, role in the historical development and advancement of synthetic organic chemistry. Its rigid, well-defined structure and the reactivity of its two carbonyl groups have made it a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and materials science. This technical guide delves into the historical context of this compound, its key synthetic methodologies, and its applications as a versatile building block, particularly in the construction of bioactive molecules.

Historical Context and Early Synthesis

The historical significance of this compound is intrinsically linked to the development of methods for constructing five-membered heterocycles. While a definitive first synthesis is not readily apparent in early literature, its importance as a 1,4-dicarbonyl compound became prominent with the advent of the Paal-Knorr synthesis in 1884. This reaction, independently reported by German chemists Carl Paal and Ludwig Knorr, provided a general and reliable method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1][2]

One of the earliest and most common methods for the laboratory-scale synthesis of this compound is the reductive coupling of two molecules of phenacyl bromide. This reaction typically involves the use of a reducing agent to facilitate the formation of the carbon-carbon bond between the two carbonyl-containing fragments.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its application in synthesis and for the characterization of its reaction products.

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₂ |

| Molecular Weight | 238.28 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 144-146 °C |

| Solubility | Soluble in hot ethanol (B145695), ether, and chloroform; sparingly soluble in cold ethanol; insoluble in water. |

Spectroscopic Data:

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Integration | Assignment |

| 8.00 - 7.97 | m | 4H | Ar-H (ortho) | |

| 7.59 - 7.55 | m | 2H | Ar-H (para) | |

| 7.49 - 7.45 | m | 4H | Ar-H (meta) | |

| 3.35 | s | 4H | -CH₂-CH₂- |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment |

| 198.8 | C=O | |

| 136.8 | Ar-C (ipso) | |

| 133.2 | Ar-CH (para) | |

| 128.6 | Ar-CH (meta) | |

| 128.0 | Ar-CH (ortho) | |

| 32.7 | -CH₂- |

| Infrared (IR) Spectroscopy (KBr pellet) | Wavenumber (cm⁻¹) | Assignment |

| 3060, 3020 | C-H stretch (aromatic) | |

| 2930, 2850 | C-H stretch (aliphatic) | |

| 1680 | C=O stretch (ketone) | |

| 1595, 1580, 1450 | C=C stretch (aromatic ring) | |

| 750, 690 | C-H bend (aromatic) |

Key Synthetic Applications and Experimental Protocols

The utility of this compound in synthetic organic chemistry is most prominently demonstrated in its role as a precursor to five- and six-membered heterocyclic systems.

Paal-Knorr Furan Synthesis

The acid-catalyzed cyclization of this compound is a direct and efficient method for the synthesis of 2,5-diphenylfuran (B1207041), a key building block for organic light-emitting diodes (OLEDs) and a versatile intermediate in its own right.[3][4]

Experimental Protocol: Synthesis of 2,5-Diphenylfuran [3]

-

Reactants: this compound (1.0 mmol), p-toluenesulfonic acid (0.1 mmol).

-

Solvent: Toluene (10 mL).

-

Procedure:

-

To a solution of this compound in toluene, add p-toluenesulfonic acid.

-

Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford 2,5-diphenylfuran as a white crystalline solid.

-

-

Expected Yield: >90%.

Paal-Knorr Pyrrole (B145914) Synthesis

The reaction of this compound with primary amines or ammonia (B1221849) provides a straightforward route to N-substituted or N-unsubstituted 2,5-diphenylpyrroles. These pyrrole derivatives are important structural motifs in various pharmaceuticals and functional materials.[1][5]

Experimental Protocol: Synthesis of N-Aryl-2,5-diphenylpyrrole

-

Reactants: this compound (1.0 mmol), aniline (B41778) (or a substituted aniline) (1.1 mmol).

-

Solvent: Glacial acetic acid (10 mL).

-

Procedure:

-

Dissolve this compound and the aniline in glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure N-aryl-2,5-diphenylpyrrole.

-

-

Expected Yield: 85-95%.

Synthesis of Pyridazines

The condensation of this compound with hydrazine (B178648) or its derivatives is a fundamental method for the synthesis of 3,6-diphenylpyridazine (B189494) and its analogues. Pyridazine (B1198779) derivatives are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their wide range of biological activities, including anticancer, antihypertensive, and antimicrobial properties.[6][7][8]

Experimental Protocol: Synthesis of 3,6-Diphenylpyridazine [9]

-

Reactants: this compound (1.0 mmol), hydrazine hydrate (B1144303) (1.2 mmol).

-

Solvent: Ethanol (15 mL).

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for 3-5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often crystallizes out of the solution upon cooling. Collect the solid by filtration.

-

Wash the collected solid with cold ethanol.

-

Recrystallize from ethanol to obtain pure 3,6-diphenylpyridazine.

-

-

Expected Yield: 70-85%.

Relevance in Drug Development

The heterocyclic scaffolds synthesized from this compound are of paramount importance in the field of drug development.

-

Pyrrole-based compounds are integral to the structure of numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities.

-

Pyridazine derivatives have shown significant promise as bioactive agents. For instance, various substituted pyridazinones have been investigated as potent anticancer agents, targeting pathways such as vascular endothelial growth factor receptor (VEGFR) kinase.[6] Furthermore, certain pyridazine-containing compounds have been explored for their antihypertensive and vasodilatory effects.[7] The synthesis of these bioactive pyridazines often relies on the initial construction of the pyridazine ring from a 1,4-dicarbonyl precursor like this compound.

Conclusion

This compound, a seemingly simple 1,4-dicarbonyl compound, holds a significant place in the history of synthetic organic chemistry. Its role as a versatile precursor in the Paal-Knorr synthesis and in the construction of pyridazines has provided chemists with reliable and efficient routes to important heterocyclic systems. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity and synthetic utility of this compound offers a powerful tool for the design and synthesis of novel bioactive molecules and functional materials. The continued exploration of new reactions and applications of this fundamental building block will undoubtedly lead to further advancements in both academic research and the pharmaceutical industry.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

An In-Depth Technical Guide to the Enol Form of 1,2-Dibenzoylethane in Oxidation Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism of 1,2-dibenzoylethane (also known as 1,4-diphenyl-1,4-butanedione) and the critical role its enol form plays as a reactive intermediate in oxidation reactions. This document details the underlying chemical principles, presents relevant quantitative data, outlines representative experimental protocols, and provides visualizations of key chemical processes.

Introduction to this compound and Tautomerism

This compound is a 1,4-dicarbonyl compound featuring two benzoyl groups attached to an ethane (B1197151) bridge.[1][2] Like other carbonyl compounds with α-hydrogens, this compound exists in equilibrium with its tautomeric enol form. Tautomers are constitutional isomers that readily interconvert, primarily through the migration of a proton. The equilibrium between the ketone (keto) and the vinyl alcohol (enol) is a fundamental concept in organic chemistry known as keto-enol tautomerism.

While the keto form is typically more stable and predominates for simple ketones, the enol form, despite its lower concentration, is often the key reactive species in many important transformations. Its nucleophilic character at the α-carbon makes it susceptible to attack by various electrophiles, including oxidizing agents. Understanding and leveraging the reactivity of the enol tautomer is crucial for the strategic synthesis of complex molecules.

Keto-Enol Tautomerism of this compound

The protons on the carbons situated between the two carbonyl groups in this compound (the α-hydrogens) are acidic. This acidity allows for the formation of an enol intermediate under either acidic or basic conditions. The process involves the migration of an α-hydrogen to the carbonyl oxygen, with a concurrent shift of electrons to form a carbon-carbon double bond.

For this compound, two principal enol forms are possible: a mono-enol and a conjugated di-enol. The di-enol form benefits from an extended π-conjugated system, which confers additional stability.

dot

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrrole Derivatives using 1,2-Dibenzoylethane

Introduction

The pyrrole (B145914) scaffold is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] Consequently, the development of efficient synthetic routes to functionalized pyrroles is of significant interest to researchers in medicinal chemistry and drug development.

One of the most direct and reliable methods for synthesizing substituted pyrroles is the Paal-Knorr synthesis.[6][7] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic catalysis, to form the aromatic pyrrole ring.[8] This document provides detailed application notes and experimental protocols for the synthesis of 2,5-diphenylpyrrole derivatives using 1,2-dibenzoylethane (1,4-diphenyl-1,4-butanedione) as the 1,4-dicarbonyl precursor.

Core Principle: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a versatile and widely used method for preparing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[6] In the context of pyrrole synthesis, the reaction involves the cyclizing condensation of a 1,4-diketone, such as this compound, with an amine. The reaction is generally acid-catalyzed, which facilitates both the initial nucleophilic attack and the final dehydration step.[8][9] The mechanism, detailed below, proceeds through a hemiaminal intermediate followed by intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrrole.[6][9]

Reaction Mechanism

The synthesis proceeds via an acid-catalyzed pathway involving nucleophilic attack, cyclization, and dehydration.

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Applications in Research and Drug Development

Pyrrole derivatives are cornerstones in medicinal chemistry.[1] The 2,5-diphenylpyrrole core synthesized from this compound serves as a valuable building block for more complex molecules. These structures are investigated for a range of therapeutic applications, leveraging their anti-inflammatory, anticancer, and antimicrobial properties.[3][5] For instance, the central pyrrole ring in the blockbuster drug Atorvastatin (Lipitor®) highlights the significance of this scaffold in designing enzyme inhibitors and other targeted therapies.[9]

General Experimental Workflow

The synthesis follows a logical progression from combining reactants to isolating the final purified product.

References

- 1. scispace.com [scispace.com]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Paal-Knorr Synthesis of 2,5-Diphenylpyrroles using 1,2-Dibenzoylethane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 2,5-diphenylpyrroles from 1,2-dibenzoylethane via the Paal-Knorr pyrrole (B145914) synthesis. This reaction is a cornerstone in heterocyclic chemistry for constructing the pyrrole ring, a significant scaffold in numerous pharmaceuticals and functional materials.

Introduction to the Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely utilized method for the preparation of substituted pyrroles.[1] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions.[2] The use of this compound as the 1,4-dicarbonyl precursor allows for the synthesis of pyrroles with phenyl groups at the 2- and 5-positions, which are valuable synthons in medicinal chemistry and materials science.

The reaction mechanism initiates with the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group. The final step involves the dehydration of the resulting cyclic intermediate to yield the aromatic pyrrole ring.[1] The ring-closing step is often considered the rate-determining step.[3]

Data Presentation: Synthesis of N-Substituted Pyrroles

Table 1: Paal-Knorr Synthesis of N-Substituted 2,5-Dimethylpyrroles in Water

Reaction Conditions: Amine (10 mmol), 2,5-hexanedione (B30556) (10 mmol), 5 mL water, 15 min, 100 °C.[4]

| Entry | Amine | Product | Yield (%) |

| 1 | Benzylamine | 1-Benzyl-2,5-dimethyl-1H-pyrrole | 96 |

| 2 | n-Butylamine | 1-Butyl-2,5-dimethyl-1H-pyrrole | 95 |

| 3 | Aniline (B41778) | 2,5-Dimethyl-1-phenyl-1H-pyrrole | 98 |

| 4 | p-Toluidine | 2,5-Dimethyl-1-(p-tolyl)-1H-pyrrole | 94 |

| 5 | p-Anisidine | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole | 96 |

| 6 | p-Chloroaniline | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | 97 |

| 7 | p-Nitroaniline | 2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole | 90 |

| 8 | Ethylenediamine | 1,2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)ethane | 75 |

Table 2: Microwave-Assisted Paal-Knorr Synthesis of N-Substituted Pyrroles

Reaction Conditions: Amine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (B146720) (1.2 mmol), Iodine (5 mol%), solvent-free, microwave irradiation.[5]

| Entry | Amine | Power (W) | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Aniline | 150 | 120 | 5 | 95 |

| 2 | 4-Methoxyaniline | 150 | 120 | 5 | 92 |

| 3 | 4-Nitroaniline | 180 | 140 | 8 | 90 |

| 4 | Benzylamine | 120 | 100 | 3 | 98 |

| 5 | Adamantan-1-amine | 120 | 100 | 4 | 96 |

Experimental Protocols

The following are detailed methodologies for the synthesis of 2,5-diphenylpyrroles using this compound.

Protocol 1: Synthesis of 2,5-Diphenyl-1H-pyrrole (N-unsubstituted)

Objective: To synthesize 2,5-diphenyl-1H-pyrrole from this compound and a source of ammonia.

Materials:

-

This compound

-

Ammonium (B1175870) acetate (B1210297) or Ammonium hydroxide[1]

-

Glacial acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.

-

Add ammonium acetate (1.5 to 2.0 equivalents).

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Add water to the residue to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2,5-diphenyl-1H-pyrrole.

Protocol 2: Synthesis of N-Aryl-2,5-diphenylpyrroles via Conventional Heating

Objective: To synthesize N-aryl-2,5-diphenylpyrroles from this compound and various anilines.

Materials:

-

This compound

-

Substituted Aniline (e.g., aniline, p-toluidine, p-anisidine)

-

Glacial acetic acid or p-toluenesulfonic acid[3]

-

Toluene (B28343) or Ethanol

Procedure:

-

To a round-bottom flask, add this compound (1.0 equivalent) and the desired substituted aniline (1.0-1.2 equivalents).

-

Add a suitable solvent such as toluene or ethanol.

-

Add a catalytic amount of glacial acetic acid or p-toluenesulfonic acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to yield the pure N-aryl-2,5-diphenylpyrrole.

Protocol 3: Microwave-Assisted Synthesis of N-Alkyl-2,5-diphenylpyrroles

Objective: To synthesize N-alkyl-2,5-diphenylpyrroles using microwave irradiation for accelerated reaction times.[6]

Materials:

-

This compound

-

Primary aliphatic amine (e.g., benzylamine, n-butylamine)

-

Iodine (catalyst)[5]

Procedure:

-

In a microwave-safe reaction vessel, combine this compound (1.0 mmol) and the primary aliphatic amine (1.1 mmol).

-

Add a catalytic amount of iodine (e.g., 5 mol%).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-140 °C) and power (e.g., 120-180 W) for a short duration (e.g., 3-10 minutes).[5]

-

Monitor the reaction progress by TLC after cooling the vessel.

-

After completion, dissolve the reaction mixture in a suitable solvent like diethyl ether or ethyl acetate.

-

Filter the solution to remove any insoluble material.

-

Wash the organic solution with aqueous sodium thiosulfate (B1220275) solution to remove iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the pure N-alkyl-2,5-diphenylpyrrole.

Mandatory Visualizations

Caption: Paal-Knorr pyrrole synthesis mechanism.

Caption: General experimental workflow for Paal-Knorr synthesis.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Quinoxaline and Pyrido[2,3-b]pyrazine Derivatives from 1,2-Dibenzoylethane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of quinoxaline (B1680401) and pyrido[2,3-b]pyrazine (B189457) derivatives using 1,2-dibenzoylethane as a key precursor. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Part 1: Synthesis of 2,3-Diphenylquinoxaline (B159395) Derivatives

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of various therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties.[1] The classical and most common method for synthesizing quinoxalines is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound, such as this compound (also known as 1,2-diphenyl-1,2-ethanedione or benzil).[2][3][4] This reaction is known for its reliability and the wide availability of starting materials.[1]

Application Notes:

The synthesis of 2,3-diphenylquinoxaline from this compound and o-phenylenediamine (B120857) is a robust and high-yielding reaction. Various catalytic systems and reaction conditions can be employed to optimize the synthesis, including conventional heating and microwave-assisted methods. The choice of solvent and catalyst can influence reaction time and yield. Common solvents include ethanol (B145695), acetic acid, and toluene.[1][2] Catalysts range from simple acids to more complex heteropolyoxometalates, which can offer milder reaction conditions and easier work-up.[2]

The resulting 2,3-diphenylquinoxaline scaffold is a valuable pharmacophore. Its derivatives have been shown to exhibit potent anticancer activity through the inhibition of key signaling pathways, such as the VEGFR-2 and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation and survival.[5][6][7]

Quantitative Data Summary:

The following table summarizes various reported conditions for the synthesis of 2,3-diphenylquinoxaline from this compound (benzil) and o-phenylenediamine.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| None | Rectified Spirit | Water Bath (60-80) | 30 min - 1 hr | 51 - 98.95 | [8] |

| Alumina-supported CuH2PMo11VO40 | Toluene | 25 | 2 hr | 92 | [2] |

| Iodine (5 mol%) | Ethanol/Water (1:1) | 50 (Microwave) | 2-3 min | High | |

| None | Glacial Acetic Acid | Reflux | 2-4 hr | High |

Experimental Protocols:

Protocol 1: Conventional Synthesis of 2,3-Diphenylquinoxaline [8]

This protocol describes a traditional method for the synthesis of 2,3-diphenylquinoxaline using conventional heating.

Materials and Reagents:

-

This compound (Benzil) (2.1 g, 0.01 mol)

-

o-Phenylenediamine (1.1 g, 0.01 mol)

-

Rectified Spirit (Ethanol)

-

Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Buchner funnel)

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2.1 g of this compound in 8 mL of warm rectified spirit.

-

In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

-

Add the o-phenylenediamine solution to the warm this compound solution in the round-bottom flask.

-

Warm the resulting mixture on a water bath for 30 minutes.

-

Add water dropwise to the warm solution until a slight cloudiness persists, indicating the onset of precipitation.

-

Allow the mixture to cool to room temperature to facilitate complete crystallization.

-

Collect the precipitated product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with cold aqueous ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

Protocol 2: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline